molecular formula C9H15F2NO2S B2490550 N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide CAS No. 2034290-32-7

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide

Cat. No. B2490550
CAS RN: 2034290-32-7
M. Wt: 239.28
InChI Key: WAHSKOBMFSTMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide belongs to a class of compounds notable for their complex molecular architecture, which includes difluorocyclohexyl and cyclopropanesulfonamide functional groups. These compounds are synthesized through various innovative chemical reactions, leveraging the unique reactivity of these functional groups to create molecules with potential applications in materials science, catalysis, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves stereoselective [3+2] cycloaddition reactions. For example, a study demonstrated the use of N-tert-butanesulfinyl imines and arynes in a [3+2] cycloaddition, facilitated by a difluoro(phenylsulfonyl)methyl group, to synthesize cyclic sulfoximines, which could then be transformed into cyclic sulfinamides (Ye et al., 2014). This method underscores the potential pathways for synthesizing complex structures similar to this compound.

Molecular Structure Analysis

Molecular structure analysis of compounds with difluorocyclohexyl and cyclopropanesulfonamide groups reveals a fascinating interplay between steric and electronic factors. For instance, X-ray diffraction and NMR spectroscopy studies provide insights into the conformational preferences and electronic properties of such molecules. These studies highlight the significance of the difluorocyclohexyl moiety in influencing the overall molecular geometry and reactivity.

Chemical Reactions and Properties

Compounds similar to this compound participate in a variety of chemical reactions, including cycloadditions, rearrangements, and transformations. The presence of the sulfonamide group enables a range of functional group interconversions and modifications. For example, the trifluoromethanesulfonic acid-catalyzed tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis reaction of arylpropagylsulfonamide-tethered 2,3-epoxycyclohexan-1-ols to spiropiperidines demonstrates the versatility of these compounds in synthetic chemistry (Lin et al., 2011).

Scientific Research Applications

  • Catalytic Activity in Cyclopropanations

    • Sulfonamides, including compounds like N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide, have been utilized in catalytic activities. For instance, they play a role in cyclopropanations, which are essential for synthesizing various organic compounds (Denmark & O'connor, 1997).
  • Synthesis of Polyhydroquinoline Derivatives

    • Research has shown the application of sulfonamides in promoting the synthesis of polyhydroquinoline derivatives. This process involves a one-pot synthesis approach, significantly simplifying the production of these derivatives (Goli-Jolodar, Shirini, & Seddighi, 2016).
  • Formation of Cyclopentene Sulfonamides

    • This compound and related compounds have been used in reactions leading to the formation of cyclopentene sulfonamides. These reactions are significant for producing various cyclic structures with potential applications in chemical synthesis (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
  • Carbonic Anhydrase Inhibition

    • Studies have explored the role of sulfonamides, similar to this compound, as carbonic anhydrase inhibitors. These inhibitors have significant implications in medicinal chemistry and the development of therapeutic agents (Scozzafava et al., 2000).
  • Development of Proton Exchange Membranes

    • In the field of materials science, sulfonamides have been incorporated into polymers to create proton exchange membranes. These membranes have applications in fuel cells and other energy-related technologies (Matsumoto, Higashihara, & Ueda, 2009).
  • Environmental Impact Assessment

    • Sulfonamides, including perfluoroalkyl derivatives, have been studied for their environmental impact, particularly in aquatic systems. These studies are vital for understanding the ecological footprint of such chemicals (Calafat et al., 2007).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2S/c10-9(11)5-3-7(4-6-9)12-15(13,14)8-1-2-8/h7-8,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHSKOBMFSTMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.